molecular formula C14H10F3NO3 B1330038 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid CAS No. 80097-15-0

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

Cat. No.: B1330038
CAS No.: 80097-15-0
M. Wt: 297.23 g/mol
InChI Key: BXIRTBRYEAQDFM-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyridine ring, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired pyridine ring structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares the pyridine and trifluoromethyl groups but lacks the methyl and oxo groups.

    1-Methyl-4-oxo-5-phenylpyridine-3-carboxylic acid: Similar structure but without the trifluoromethyl group.

Uniqueness: 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications.

Properties

IUPAC Name

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRTBRYEAQDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230077
Record name 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80097-15-0
Record name 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080097150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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